1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one 1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one
Brand Name: Vulcanchem
CAS No.: 651712-83-3
VCID: VC16812217
InChI: InChI=1S/C22H27Cl2NO2/c1-3-5-13-25(14-6-4-2)18-10-7-16(8-11-18)21(26)22(27)19-12-9-17(23)15-20(19)24/h7-12,15,22,27H,3-6,13-14H2,1-2H3
SMILES:
Molecular Formula: C22H27Cl2NO2
Molecular Weight: 408.4 g/mol

1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one

CAS No.: 651712-83-3

Cat. No.: VC16812217

Molecular Formula: C22H27Cl2NO2

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one - 651712-83-3

Specification

CAS No. 651712-83-3
Molecular Formula C22H27Cl2NO2
Molecular Weight 408.4 g/mol
IUPAC Name 1-[4-(dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethanone
Standard InChI InChI=1S/C22H27Cl2NO2/c1-3-5-13-25(14-6-4-2)18-10-7-16(8-11-18)21(26)22(27)19-12-9-17(23)15-20(19)24/h7-12,15,22,27H,3-6,13-14H2,1-2H3
Standard InChI Key WXFSIMOYBCFOSN-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C1=CC=C(C=C1)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)O

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name of the compound is 1-[4-(dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one, reflecting its substitution pattern . Synonyms include:

  • 1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethanone

  • 1-(4-(Dibutylamino)phenyl)-2-(2,4-dichlorophenyl)-2-hydroxyethanone

Molecular Formula and Key Identifiers

The compound’s molecular formula, C22H27Cl2NO2\text{C}_{22}\text{H}_{27}\text{Cl}_{2}\text{NO}_{2}, corresponds to a molecular weight of 408.4 g/mol (calculated average mass: 408.363 g/mol) . Key identifiers include:

PropertyValueSource
CAS Registry Number651712-83-3
SMILES NotationCCCCN(CCCC)C1=CC=C(C=C1)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)O
InChIKeyNot publicly disclosed

The absence of a publicly available InChIKey suggests limited characterization in open databases .

Physicochemical Properties

Molecular Weight and Mass Analysis

The compound exhibits a monoisotopic mass of 407.141884 Da, derived from high-resolution mass spectrometry . This value aligns with its molecular formula, confirming the presence of two chlorine atoms and a single hydroxyl group.

Solubility and Stability

Synthesis and Production

Pack SizePrice ($)Availability
1 gShanghai/CA Irwindale
5 gShanghai/CA Irwindale
10 gShanghai/CA Irwindale
25 gShanghai/CA Irwindale
100 gShanghai/CA Irwindale

Pricing information remains proprietary, but the product is listed as "in stock" across all pack sizes .

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